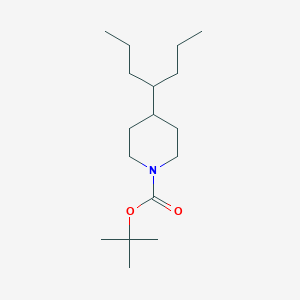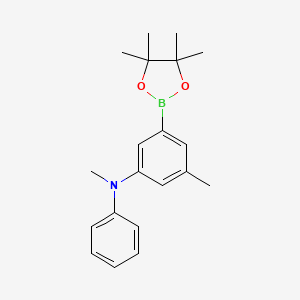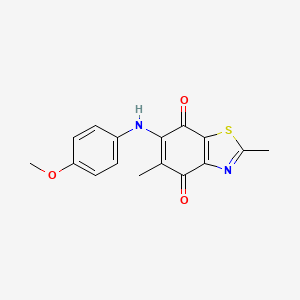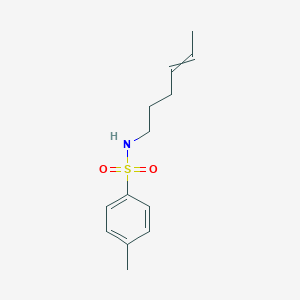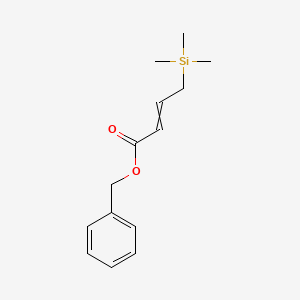![molecular formula C16H11BrN2 B15171011 3-(9-Bromobenzo[h]isoquinolin-6-yl)propanenitrile CAS No. 919293-25-7](/img/structure/B15171011.png)
3-(9-Bromobenzo[h]isoquinolin-6-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(9-Bromobenzo[h]isoquinolin-6-yl)propanenitrile is a chemical compound with the molecular formula C16H10BrN It is known for its unique structure, which includes a brominated benzo[h]isoquinoline moiety attached to a propanenitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-Bromobenzo[h]isoquinolin-6-yl)propanenitrile typically involves the bromination of benzo[h]isoquinoline followed by the introduction of a propanenitrile group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent step involves the reaction of the brominated intermediate with a suitable nitrile source under controlled conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(9-Bromobenzo[h]isoquinolin-6-yl)propanenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
3-(9-Bromobenzo[h]isoquinolin-6-yl)propanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-(9-Bromobenzo[h]isoquinolin-6-yl)propanenitrile involves its interaction with specific molecular targets. The brominated benzo[h]isoquinoline moiety can interact with various enzymes or receptors, potentially modulating their activity. The propanenitrile group may also play a role in its reactivity and binding properties. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(9-Chlorobenzo[h]isoquinolin-6-yl)propanenitrile
- 3-(9-Fluorobenzo[h]isoquinolin-6-yl)propanenitrile
- 3-(9-Iodobenzo[h]isoquinolin-6-yl)propanenitrile
Uniqueness
3-(9-Bromobenzo[h]isoquinolin-6-yl)propanenitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs
Propiedades
Número CAS |
919293-25-7 |
|---|---|
Fórmula molecular |
C16H11BrN2 |
Peso molecular |
311.18 g/mol |
Nombre IUPAC |
3-(9-bromobenzo[h]isoquinolin-6-yl)propanenitrile |
InChI |
InChI=1S/C16H11BrN2/c17-13-3-4-14-11(2-1-6-18)8-12-5-7-19-10-16(12)15(14)9-13/h3-5,7-10H,1-2H2 |
Clave InChI |
WHTSLOKPMARHHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C3C=CN=CC3=C2C=C1Br)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol](/img/structure/B15170928.png)
![1-Piperidinecarboxylic acid, 4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B15170930.png)
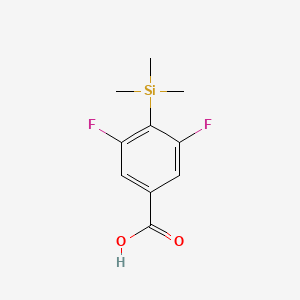
![N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B15170936.png)
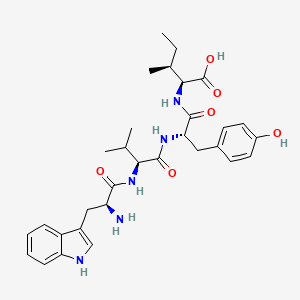
![2-(3-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15170946.png)

